![molecular formula C23H21Cl2N5O B1397178 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea CAS No. 897367-74-7](/img/structure/B1397178.png)
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
Overview
Description
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea, also known as 3-t-butyl-1-quinolin-6-yl-1H-pyrazol-5-yl-3-2,3-dichlorophenylurea (TBQP), is a synthetic molecule used in a variety of research applications. TBQP is a small molecule inhibitor of the enzyme G-protein-coupled receptor kinase 2 (GRK2). This enzyme is involved in the regulation of G-protein-coupled receptors, which are important for many cellular processes, including signal transduction and gene expression. TBQP has been studied in a variety of contexts, including the study of cancer, cardiovascular diseases, and metabolic diseases.
Scientific Research Applications
Synthesis and Catalysis
- In the field of organometallic chemistry, similar compounds have been synthesized and characterized for potential applications in catalysis. For example, aluminum and zinc complexes supported by pyrrole-based ligands, which include compounds structurally related to the one you're interested in, have shown activity in the ring-opening polymerization of ɛ-caprolactone (Shu Qiao, Wen-An Ma, & Zhong‐Xia Wang, 2011).
Antimicrobial Properties
- Novel pyrazolo[3,4-d]pyrimidine derivatives, which include structural elements of your compound, have been synthesized as potential antimicrobial agents (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, & N. S. Shetty, 2006).
Medicinal Chemistry and Biological Evaluation
- In medicinal chemistry, derivatives structurally similar to this compound have been designed and synthesized as inhibitors of MAP kinase p38α, which are explored for therapeutic potential (Matthäus Getlik, C. Grütter, J. Simard, et al., 2012).
Structure-Activity Relationships
- The compound has been studied in the context of structure-activity relationships, particularly in the development of inhibitors for certain kinases, which are relevant in treating various diseases (J. Regan, A. Capolino, P. Cirillo, et al., 2003).
Synthesis of Novel Derivatives
- The compound and its derivatives have been synthesized for potential applications in medicinal chemistry. For example, short and efficient synthesis methods have been described for variants of this compound as MAPK inhibitors (Xingzhou Li, Xinming Zhou, Zhibing Zheng, et al., 2009).
Antioxidant Properties in Lubricants
- Derivatives of this compound have been investigated for their antioxidant properties in lubricating greases (Modather F. Hussein, M. Ismail, & R. El-Adly, 2016).
Corrosion Inhibition
- Some studies have focused on the application of related compounds in corrosion inhibition, particularly for mild steel in acidic media (V. Saraswat & M. Yadav, 2020).
properties
IUPAC Name |
1-(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHNPOANBPCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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